molecular formula C7H8F3N3 B2804341 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 1368173-92-5

1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Cat. No.: B2804341
CAS No.: 1368173-92-5
M. Wt: 191.157
InChI Key: OFTKANUKPVMGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The discovery of this compound is rooted in the broader exploration of imidazo[1,5-a]pyrazine derivatives as privileged scaffolds in medicinal chemistry. Initial interest in this structural class arose from its resemblance to purine bases, enabling interactions with biological targets such as kinases and G-protein-coupled receptors. The incorporation of the trifluoromethyl group—a hallmark of modern drug design—was driven by its ability to enhance metabolic stability, bioavailability, and target affinity through electron-withdrawing effects and hydrophobic interactions.

Early synthetic routes to imidazo[1,5-a]pyrazines involved cyclization strategies using aminopyrazine precursors. For example, Ritter-type reactions facilitated the construction of the imidazo[1,5-a]pyridine core, a related scaffold, through intermolecular cyclization. Adaptations of these methods enabled the synthesis of the pyrazine analog, with the trifluoromethyl group introduced via halogen exchange or direct substitution. The compound’s first reported synthesis likely emerged from efforts to optimize kinase inhibitors, as evidenced by its structural similarity to BTK (Bruton’s tyrosine kinase) and c-Src inhibitors described in later studies.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the imidazo[1,5-a]pyrazine family, a subset of bicyclic heterocycles featuring a five-membered imidazole ring fused to a six-membered pyrazine ring (Table 1). The numbering system for this scaffold follows IUPAC conventions, with the trifluoromethyl group at position 1 and partial saturation at the 5H,6H,7H,8H positions, resulting in a tetrahydro derivative.

Table 1: Structural and Molecular Properties

Property Value Source
Molecular Formula C₇H₉F₃N₃ (free base)
C₇H₉ClF₃N₃ (hydrochloride salt)
Molecular Weight 191.15 g/mol (free base)
CAS Registry Number 959238-29-0 (free base)
2567502-43-4 (hydrochloride salt)
Key Functional Groups Trifluoromethyl, tetrahydroimidazo-pyrazine

The tetrahydro saturation reduces aromaticity, enhancing conformational flexibility and enabling interactions with hydrophobic protein pockets. X-ray crystallographic studies of analogous compounds reveal that the trifluoromethyl group occupies sterically demanding regions of enzyme active sites, contributing to selective binding.

Evolution of Research Interest and Key Milestones

Research on this compound has progressed through three distinct phases:

  • Synthetic Method Development (2010–2015): Early work focused on optimizing catalytic hydrogenation for tetrahydroimidazo-pyrazine synthesis. A landmark procedure involved palladium-on-carbon-mediated hydrogenation of the fully aromatic precursor in ethanol, achieving near-quantitative yields.
  • Medicinal Chemistry Applications (2015–2020): The compound gained prominence as a intermediate in kinase inhibitor programs. For instance, its incorporation into BTK inhibitors demonstrated potent enzymatic inhibition (IC₅₀ < 10 nM) and selectivity over related kinases.
  • Diversification of Biological Targets (2020–Present): Recent studies explore its utility in targeting non-kinase enzymes, including phosphodiesterases and epigenetic regulators, leveraging its hydrogen-bonding capacity and three-dimensional topology.

A pivotal milestone was the elucidation of its binding mode within BTK’s active site, revealing dual hydrogen bonds between the imidazo-pyrazine core and hinge-region residues. This finding validated its role as a versatile scaffold for rational drug design.

Current Research Landscape and Emerging Trends

Contemporary investigations prioritize three areas:

  • Synthetic Innovation: Advances in photoredox catalysis and flow chemistry enable rapid functionalization of the imidazo-pyrazine core. For example, late-stage trifluoromethylation using Umemoto’s reagent has streamlined derivative synthesis.
  • Structure-Based Drug Design (SBDD): Computational modeling and cryo-EM studies guide the optimization of substituents for enhanced target engagement. Modifications at the C-3 and C-8 positions are particularly explored for modulating selectivity.
  • Multifunctional Therapeutics: Hybrid molecules integrating the imidazo-pyrazine scaffold with fragments targeting complementary pathways (e.g., protease inhibitors) are under evaluation for complex diseases like cancer and neurodegenerative disorders.

Emerging trends include the use of this scaffold in covalent inhibitors, where the trifluoromethyl group’s proximity to nucleophilic residues enables targeted covalent bond formation. Additionally, its application in proteolysis-targeting chimeras (PROTACs) highlights its versatility beyond conventional inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6/h4,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKANUKPVMGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, with a trifluoromethylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Isomers and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 1-(Trifluoromethyl) C₈H₁₀F₃N₃O₂ 237.18 High purity (≥95%), trifluoroacetate salt; potential for enhanced metabolic stability
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine 2-(Trifluoromethyl) C₇H₇F₃N₃ 196.15 Structural isomer with altered steric and electronic effects; MDL identifiers: MFCD09834983, MFCD09999262
3-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 3-(Difluoromethyl) C₇H₉F₂N₃ 181.16 Reduced electron-withdrawing effect compared to -CF₃; SMILES: C1CN2C(=CN=C2C(F)F)CN1
1-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 1-Isopropyl C₉H₁₅N₃ 165.24 Increased lipophilicity; potential for improved membrane permeability
8-Amino-imidazo[1,5-a]pyrazine derivatives 8-Amino Varies Varies Reversible BTK inhibitors; kinase selectivity via interactions with Ser538 and Asp539
Key Observations:
  • Substituent Position : The target compound’s -CF₃ group at position 1 contrasts with the 2-CF₃ isomer (), which may exhibit divergent steric hindrance and binding affinities.
  • Electronic Effects : The trifluoromethyl group provides stronger electron withdrawal than difluoromethyl () or alkyl groups (), influencing reactivity and intermolecular interactions.
  • Biological Activity: 8-Amino derivatives () demonstrate that substituents on the imidazo[1,5-a]pyrazine core can modulate kinase inhibition, suggesting the target compound’s -CF₃ group may similarly enhance specificity in therapeutic applications.

Heterocyclic Analogs

Pyrazolo[1,5-a]Pyrimidines ():
  • Structural Differences : Replace the pyrazine ring with pyrimidine.
  • Bioactivity : 7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidines exhibit antitumor activity (e.g., compound 6 in showed potency against Bel-7402 and HT-1080 cell lines). This highlights the role of -CF₃ in enhancing bioactivity across heterocyclic systems.
Imidazo[1,5-a]Pyrazin-8(7H)-Ones ():
  • Functional Group : Feature a ketone at position 6.
  • Synthesis : Prepared via TosMIC-mediated cyclization (e.g., compound 3a in , % yield). The saturated tetrahydro ring in the target compound may confer greater conformational flexibility compared to these unsaturated analogs.

Biological Activity

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2567502-43-4
  • Molecular Formula : C₇H₈F₃N₃
  • Molecular Weight : 191.15 g/mol

Research has indicated that imidazo[1,5-a]pyrazine derivatives can act on various biological targets. Notably:

  • ENPP1 Inhibition : A study highlighted the compound's role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in the regulation of the cGAS-STING pathway. This pathway plays a critical role in immune response and cancer therapy .
  • Anticancer Activity : The compound has shown promising results in enhancing the efficacy of immunotherapies by improving the expression of immune response genes such as IFNB1, CXCL10, and IL6 when tested in vivo .

Pharmacological Effects

The biological activity of this compound includes:

  • Antitumor Activity :
    • In studies involving murine models, treatment with this compound combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of approximately 77.7% .
  • Cytotoxicity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it exhibited significant cytotoxicity against MCF-7 and Jurkat cells with IC50 values indicating effective inhibition of cell proliferation .

Study 1: ENPP1 Inhibition

A detailed investigation into the compound's inhibitory effects on ENPP1 demonstrated an IC50 value as low as 5.70 nM. This finding suggests that derivatives of imidazo[1,5-a]pyrazine can be optimized for enhanced selectivity and potency against ENPP1, making them valuable for cancer immunotherapy applications .

Study 2: Anticancer Efficacy

In another study focusing on the compound’s anticancer properties:

  • Cell Lines Tested : Jurkat (leukemia), HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results :
    • Jurkat cells showed an IC50 value of 4.64 µM.
    • MCF-7 cells displayed significant growth inhibition with increasing concentrations over time.

The results indicate that this compound not only inhibits cell growth but also alters cell cycle progression towards apoptosis in treated cells .

Data Summary

Biological ActivityTargetIC50 ValueReference
ENPP1 InhibitionENPP15.70 nM
CytotoxicityJurkat4.64 µM
Tumor Growth InhibitionAnti-PD-1 Combo77.7% Inhibition Rate

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Reference
Cyclization + CF₃-ICuI, DMF45–55
Nucleophilic SubstitutionK₂CO₃, THF30–40

Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies core structure and substituents. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 237.18 g/mol for C₈H₁₀F₃N₃O₂) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

Advanced
The CF₃ group enhances:

  • Electron-Withdrawing Effects : Increases binding affinity to hydrophobic enzyme pockets (e.g., kinases) .
  • Metabolic Stability : Reduces oxidative degradation in vivo compared to non-fluorinated analogs .
    Methodological Insight : Comparative studies using CF₃ vs. CH₃ analogs show 2–3× higher IC₅₀ values in cytotoxicity assays .

What strategies resolve contradictions in reported biological activities of imidazo[1,5-a]pyrazine derivatives?

Advanced
Discrepancies often arise from assay variability or structural nuances. Approaches include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer) and controls .
  • SAR Analysis : Compare substituent effects (Table 2).
  • Mechanistic Profiling : Evaluate kinase inhibition (e.g., CDK9 vs. CDK2 selectivity) via biochemical assays .

Q. Table 2: Structure-Activity Relationships (SAR) of Analogs

SubstituentBiological Activity (IC₅₀, µM)Reference
CF₃ (Core Compound)6.66 (CDK9 inhibition)
Br (Analog)8.21 (Anticancer)
COOH (Analog)>20 (Low activity)

How can computational modeling predict the compound’s molecular targets and binding modes?

Q. Advanced

  • Docking Simulations : Use software like AutoDock to model interactions with CDK9’s ATP-binding pocket .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) for kinase inhibition .

What are the challenges in optimizing synthetic routes for scale-up, and how are they addressed?

Advanced
Key issues include low yields (~30–50%) and purification difficulties. Solutions:

  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency .
  • Flow Chemistry : Enhances reproducibility for multi-step syntheses .
  • Chromatography : Reverse-phase HPLC isolates high-purity (>95%) product .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. Advanced

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for bioassays .
  • Thermal Stability : Stable at 4°C for weeks but degrades at 25°C; store lyophilized .
    Methodology : Accelerated stability studies (40°C/75% RH) predict shelf-life using HPLC monitoring .

What structural analogs of this compound show promise in targeting non-cancer pathways (e.g., inflammation)?

Q. Advanced

  • Piperidine-Substituted Analogs : Modulate NF-κB signaling (IC₅₀ = 4.5 µM) .
  • Chloromethyl Derivatives : Inhibit COX-2 (50% at 10 µM) .
    Table 3: Analogs with Diverse Bioactivities
Analog StructureTarget PathwayActivityReference
Piperidinyl substituentNF-κB4.5 µM
Trifluoromethyl-pyrazineCDK96.66 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.